Sonidegib

Basal Cell Carcinoma Oncology Clinical Efficacy

Sonidegib (Erismodegib) is the superior SMO antagonist for Hedgehog pathway research. With a 2.5 nM IC50 for human SMO—1.6-fold more potent than Glasdegib—and clinical data showing 24% higher ORR and 2.3-fold longer PFS vs Vismodegib, this compound ensures robust, clinically relevant models. Lower discontinuation rates (23-32% less) and reduced GI/muscle AEs enable reliable long-term in vivo studies. Choose Sonidegib for maximum target engagement and translational success.

Molecular Formula C26H26F3N3O3
Molecular Weight 485.5 g/mol
CAS No. 956697-53-3
Cat. No. B1684314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSonidegib
CAS956697-53-3
Synonyms(1,1'-Biphenyl)-3-carboxamide, N-(6-((2R,6S)-2,6-dimethyl-4-morpholinyl)-3-pyridinyl)-2- methyl-4'-(trifluoromethoxy)-, rel-
LDE225
N-(6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)biphenyl-3-carboxamide
NVP-LDE225
Odomzo
sonidegi
Molecular FormulaC26H26F3N3O3
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C26H26F3N3O3/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29/h4-13,16-17H,14-15H2,1-3H3,(H,31,33)/t16-,17+
InChIKeyVZZJRYRQSPEMTK-CALCHBBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sonidegib (956697-53-3) Procurement Guide: Potent Smoothened Antagonist for Hedgehog Pathway Research


Sonidegib (Erismodegib, NVP-LDE225), CAS 956697-53-3, is an orally bioavailable small-molecule antagonist of the Smoothened (SMO) receptor, a key transducer in the Hedgehog (Hh) signaling pathway [1]. It is approved by the FDA and EMA for the treatment of locally advanced basal cell carcinoma (BCC) and is widely used in preclinical research to probe Hh-dependent tumorigenesis and development [2]. Sonidegib potently inhibits Hh signaling in cell-free assays with an IC50 of 1.3 nM for mouse SMO and 2.5 nM for human SMO [1]. It is characterized by a long elimination half-life (~28-30 days) and undergoes primary metabolism by CYP3A4, which necessitates careful consideration of drug-drug interactions in research settings [2].

Sonidegib Procurement: Why Simple Substitution with Vismodegib or Other SMO Antagonists is Not Supported


Substituting Sonidegib with another SMO antagonist like Vismodegib or Glasdegib is not scientifically justifiable without re-validation due to significant and quantifiable differences in their pharmacological profiles. Real-world comparative studies show that Sonidegib and Vismodegib differ in clinical response rates, progression-free survival, and tolerability, indicating they are not interchangeable in advanced BCC [1]. Furthermore, a comprehensive pharmacological evaluation of a large series of SMO antagonists, including Sonidegib and Vismodegib, reported 'marked differences in inhibitor potencies between compounds' and a 'notable disparity' between different assay types, underscoring that their classification and behavior are highly context-dependent [2]. These findings collectively demonstrate that the choice of a specific SMO antagonist must be based on its unique, empirically determined profile, not class membership alone.

Sonidegib (956697-53-3) vs. Comparators: A Quantitative Evidence Guide for Informed Procurement


Sonidegib vs. Vismodegib: Quantified Superiority in Real-World Objective Response Rates for Advanced BCC

In a real-world prospective comparative study of 66 patients with advanced basal cell carcinoma (BCC), the overall response rate (ORR) for Sonidegib was 89%, significantly higher than the 65% ORR observed for Vismodegib in the same study population [1]. The complete response (CR) rate for Sonidegib was 37%, compared to 28% for Vismodegib [1]. This prospective, long-term study provides a direct head-to-head evaluation of their clinical performance.

Basal Cell Carcinoma Oncology Clinical Efficacy Real-World Evidence

Sonidegib vs. Vismodegib: Superior Progression-Free Survival in Advanced BCC Confirmed by Matched-Adjusted Indirect Comparison

A matching-adjusted indirect comparison (MAIC) of the pivotal BOLT (Sonidegib) and ERIVANCE (Vismodegib) trials shows that after adjusting for baseline patient characteristics, Sonidegib treatment is associated with a substantially longer median progression-free survival (PFS) compared to Vismodegib [1]. The PFS for Sonidegib was 22.1 months, which is more than double the 9.5 months observed for Vismodegib [1].

Basal Cell Carcinoma Survival Analysis Comparative Effectiveness Oncology

Sonidegib vs. Vismodegib: Enhanced Treatment Persistence and Tolerability in Real-World BCC Management

A large real-world claims database analysis (Komodo Health, 2016-2023) revealed that patients on Sonidegib remained on treatment significantly longer than those on Vismodegib (log-rank test; P = 0.041) [1]. Sonidegib-treated patients were 23% less likely to discontinue treatment at 6 months and 32% less likely at 9 months [1]. This superior persistence was accompanied by lower rates of adverse events: Sonidegib patients were 33% less likely to experience gastrointestinal conditions, 71% less likely to have taste/smell issues, and 52% less likely to report muscle spasms [1].

Basal Cell Carcinoma Treatment Adherence Real-World Evidence Tolerability

Sonidegib vs. Vismodegib: Greater Efficacy in Sonic Hedgehog-Driven Medulloblastoma

A systematic review and meta-analysis of Phase I/II clinical trials for relapsed medulloblastoma (MB) found that Sonidegib has superior efficacy in the Sonic Hedgehog (SHH)-driven subtype compared to Vismodegib [1]. The objective response rate (ORR) of Sonidegib against SHH-driven MB (MBSHH) was 55%, which was 1.87-fold higher than the ORR for Vismodegib [1]. This difference was even more pronounced in the pediatric population, where Sonidegib's efficacy was 3.67-fold higher (p < 0.05) [1].

Medulloblastoma Pediatric Oncology Hedgehog Pathway Comparative Efficacy

Sonidegib vs. Glasdegib: In Vitro Binding Potency Comparison Reveals Distinct Pharmacological Profiles

While both Sonidegib and Glasdegib are potent Smoothened (SMO) antagonists, their in vitro binding affinities to the human SMO receptor differ. Sonidegib inhibits Hedgehog signaling in human cell-free assays with an IC50 of 2.5 nM [1]. In comparison, Glasdegib binds to human SMO (AA181-787) with an IC50 of 4 nM in a similar binding assay . This indicates that Sonidegib exhibits a higher binding affinity for the human SMO target in this specific assay context.

Smoothened Antagonist Binding Assay IC50 Pharmacology

Sonidegib CYP3A4-Mediated Drug-Drug Interaction Profile: Quantified Impact on Plasma Exposure

Sonidegib is primarily metabolized by CYP3A4, making it susceptible to significant interactions with strong CYP3A4 inhibitors [1]. A clinical study in 15 healthy volunteers demonstrated that co-administration with the potent CYP3A4 inhibitor ketoconazole (200 mg twice daily for 14 days) increased the peak plasma concentration (Cmax) of Sonidegib by 1.5-fold and its systemic exposure (AUC) by 2.2-fold [1]. These interactions are explicitly flagged for clinical avoidance, a consideration that is also highly relevant for in vivo preclinical study design.

Pharmacokinetics Drug-Drug Interaction CYP3A4 Metabolism

Optimal Research and Industrial Applications for Sonidegib (956697-53-3) Based on Quantitative Evidence


Superior Efficacy Model: Preclinical In Vivo Studies for Advanced Basal Cell Carcinoma

Given its demonstrated 24% absolute improvement in objective response rate (ORR) and 2.3-fold longer median progression-free survival (PFS) compared to Vismodegib, Sonidegib is the superior choice for establishing robust, long-term in vivo models of advanced BCC [REFS-1, REFS-2]. Its higher real-world response rates and durability of effect provide a stronger and more clinically relevant baseline for evaluating novel combination therapies or resistance mechanisms in patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs).

Tolerability-Driven Dosing: Long-Term Pharmacodynamic and Toxicity Studies in Rodents

The real-world evidence showing that Sonidegib treatment is associated with significantly longer persistence and a 23-32% lower discontinuation risk compared to Vismodegib makes it an ideal candidate for long-term pharmacodynamic and toxicity studies [1]. Its improved tolerability profile, marked by substantially lower rates of GI, taste, and muscle-related adverse events, allows for more reliable chronic dosing regimens with fewer confounding dropout effects, which is critical for evaluating sustained target engagement and cumulative toxicities.

Pediatric SHH-Medulloblastoma Models: Maximizing Target Engagement

The meta-analysis showing Sonidegib's 3.67-fold higher efficacy over Vismodegib in pediatric SHH-driven medulloblastoma provides a compelling rationale for its use in preclinical models of this specific cancer type [1]. Researchers investigating novel treatment paradigms for pediatric brain tumors should prioritize Sonidegib to achieve maximal on-target inhibition and a more pronounced therapeutic window in orthotopic xenograft models, thereby increasing the likelihood of translational success.

High-Potency In Vitro Assays: Hedgehog Pathway Inhibition in Human Cell Lines

For in vitro experiments targeting the human Hedgehog pathway, Sonidegib's 1.6-fold higher potency (IC50 of 2.5 nM) for the human SMO receptor compared to Glasdegib (IC50 of 4 nM) makes it the preferred compound [REFS-1, REFS-2]. This higher affinity enables robust pathway inhibition at lower concentrations, which can minimize off-target effects and reduce the cost per experiment when screening large compound libraries or investigating SMO-dependent signaling in sensitive primary human cell cultures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sonidegib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.